[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride
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Overview
Description
[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride is a complex organic compound that features a unique structure incorporating both boron and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxaborole core, which is achieved by reacting sesamol with boronic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,3]dioxolo[4,5-f]benzodioxole: Another compound with a similar core structure but different functional groups.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds share the benzodioxole core and exhibit similar biological activities.
Uniqueness
[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride is unique due to its incorporation of boron, which imparts distinct chemical properties and biological activities not found in other similar compounds .
Properties
Molecular Formula |
C9H11BClNO4 |
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Molecular Weight |
243.45 g/mol |
IUPAC Name |
[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10BNO4.ClH/c11-3-7-5-1-2-6-9(14-4-13-6)8(5)10(12)15-7;/h1-2,7,12H,3-4,11H2;1H/t7-;/m1./s1 |
InChI Key |
FYHCZFHPLJMBAX-OGFXRTJISA-N |
Isomeric SMILES |
B1(C2=C(C=CC3=C2OCO3)[C@H](O1)CN)O.Cl |
Canonical SMILES |
B1(C2=C(C=CC3=C2OCO3)C(O1)CN)O.Cl |
Origin of Product |
United States |
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